molecular formula C13H22N4O2S B1422334 1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine CAS No. 1219828-02-0

1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine

Cat. No. B1422334
CAS RN: 1219828-02-0
M. Wt: 298.41 g/mol
InChI Key: JGUMVLQIMLRVEG-UHFFFAOYSA-N
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Description

The compound “1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine” is a chemical substance with the molecular weight of 298.41 . It is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3 . This code represents the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.41 . It is a solid in its physical form . The InChI code, which represents the molecular structure of the compound, is 1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3 .

Scientific Research Applications

Anticancer Activity

1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine and related compounds have shown promise in anticancer research. A study by Turov (2020) found that compounds with a piperazine substituent exhibited significant anticancer activity against various cancer cell lines, including lung, kidney, and breast cancer, as well as leukemia and melanoma (Turov, 2020).

Antimicrobial and Antibacterial Efficacy

Compounds structurally similar to 1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine have been studied for their antimicrobial properties. Mekky and Sanad (2020) synthesized derivatives that showed significant antibacterial efficacy against strains such as E. coli and S. aureus, and also displayed potent biofilm inhibition activities (Mekky & Sanad, 2020).

Molecular Structure and Synthesis Studies

Shawish et al. (2021) focused on the molecular structure investigations of compounds incorporating pyrazole/piperidine/aniline moieties, similar to the compound of interest. Their study provided insights into the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).

Synthesis and Characterization

Studies like those by Lv et al. (2013) have been instrumental in synthesizing and characterizing novel pyrazole carboxamide derivatives containing the piperazine moiety. These research efforts contribute to understanding the chemical properties and potential applications of such compounds (Lv et al., 2013).

Molecular Docking and Antimicrobial Evaluation

Patil et al. (2021) conducted a study involving the synthesis of new piperazine derivatives and their evaluation for antimicrobial activity. Their research included molecular docking studies, providing valuable insights into the potential medical applications of these compounds (Patil et al., 2021).

Mechanism of Action

properties

IUPAC Name

3-(3,5-dimethyl-4-piperazin-1-ylpyrazol-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-10-13(16-6-4-14-5-7-16)11(2)17(15-10)12-3-8-20(18,19)9-12/h12,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMVLQIMLRVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
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1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
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1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
Reactant of Route 4
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
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Reactant of Route 5
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine
Reactant of Route 6
1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine

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